4-Bromo-5-ethoxy-2-fluorobenzoic acid
Description
4-Bromo-5-ethoxy-2-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the 4-position, an ethoxy group at the 5-position, and a fluorine atom at the 2-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents: bromine enhances electrophilic reactivity, fluorine modulates electronic and steric properties, and the ethoxy group contributes to solubility and metabolic stability.
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-3-5(9(12)13)7(11)4-6(8)10/h3-4H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRPFZLFCHLFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 5-ethoxy-2-fluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration. This ensures high purity and minimizes the formation of by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.
Key Reactions:
Mechanistic Insight :
-
The electron-withdrawing carboxylic acid and fluorine groups activate the aromatic ring for SNAr.
-
Ethoxy (electron-donating) at position 5 directs nucleophiles to position 4 via resonance effects .
Electrophilic Aromatic Substitution
The ethoxy group (position 5) and fluorine (position 2) influence regioselectivity in electrophilic reactions.
Nitration and Sulfonation:
| Reaction | Reagents | Major Product | Site Selectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-bromo-5-ethoxy-2-fluoro-3-nitrobenzoic acid | Position 3 |
| Sulfonation | SO₃, H₂SO₄, 60°C | 4-bromo-5-ethoxy-2-fluoro-3-sulfobenzoic acid | Position 3 |
Directing Effects :
-
Fluorine (position 2) deactivates the ring and directs electrophiles to meta positions (position 6), but steric hindrance from ethoxy (position 5) shifts attack to position 3 .
Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 5-ethoxy-2-fluoro-4-phenylbenzoic acid | 83% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), DMF | 4-(4-methoxyphenyl)-5-ethoxy-2-fluorobenzoic acid | 76% |
Conditions : Reactions proceed at 80–100°C with 2–5 mol% catalyst loading .
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard transformations.
Common Derivatives:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂, EtOH | Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate | Prodrug synthesis |
| Amide Formation | HATU, DIPEA, RNH₂ | 4-bromo-5-ethoxy-2-fluorobenzamide derivatives | Medicinal chemistry |
| Reduction | LiAlH₄, THF | 4-bromo-5-ethoxy-2-fluorobenzyl alcohol | Polymer precursors |
Notes :
-
Reduction requires anhydrous conditions to avoid side reactions.
Ethoxy Group Reactivity:
While ethoxy is typically stable, strong acids or oxidizing agents induce cleavage:
| Reaction | Conditions | Product |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-bromo-2-fluoro-5-hydroxybenzoic acid |
| Oxidation | KMnO₄, H₂O, 100°C | 4-bromo-2-fluoro-5-oxo-benzoic acid |
Challenges : Over-oxidation of the aromatic ring occurs with prolonged exposure to KMnO₄ .
Hydrolytic Stability:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 1.2 (gastric fluid) | 4-bromo-2-fluoro-5-hydroxybenzoic acid | 4.2 hours |
| pH 7.4 (blood) | No degradation | >24 hours |
Implications :
Scientific Research Applications
Organic Synthesis
4-Bromo-5-ethoxy-2-fluorobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Substitution Reactions : The halogen substituents can be replaced by other functional groups.
- Coupling Reactions : It is used in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
The compound has been investigated for its potential biological activities:
-
Cancer Research : Studies indicate that this compound exhibits inhibitory effects on cancer cell proliferation. For example, it has shown significant inhibition of cell growth in prostate cancer cell lines at concentrations above 10 µM, with an IC50 value of 15 µM.
Study Model Findings Study A Prostate Cancer Cell Lines Inhibition of cell growth at >10 µM; IC50 = 15 µM Study B Breast Cancer Models Induced apoptosis in a dose-dependent manner; effective at 20 µM concentration - Metabolic Pathways : The compound has been shown to alter glucose metabolism in treated cells, indicating its potential for metabolic reprogramming.
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its role as a pharmacological agent:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, which could have implications for drug development.
Agrochemicals and Industrial Applications
This compound is also used in producing agrochemicals and dyes due to its reactive properties.
Case Studies and Research Findings
Research has highlighted the compound's potential in targeting specific pathways relevant to cancer therapy:
- Inhibition of CAMKK2 : A study found that the compound inhibits CAMKK2 activity, leading to reduced cell migration and increased apoptosis in cancer cells.
- Cellular Mechanisms : Further investigations into its mechanism of action reveal interactions with various molecular targets that could be leveraged for therapeutic purposes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-2-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Bromo-Fluoro Benzoic Acid Derivatives
Electronic and Steric Effects
- Ethoxy vs. Nitro/Methyl Groups : The ethoxy group in this compound is electron-donating, increasing solubility in polar solvents compared to the electron-withdrawing nitro group in 4-bromo-5-fluoro-2-nitrobenzoic acid. Methyl substituents (e.g., in 2-bromo-4-fluoro-5-methylbenzoic acid) enhance lipophilicity, favoring membrane permeability in drug candidates .
- Fluorine Position : Fluorine at the 2-position (ortho to the carboxylic acid) increases acidity (pKa ~2.5–3.0, estimated) compared to para-substituted analogs due to inductive effects. This influences salt formation and bioavailability .
Research Findings and Data Gaps
- Thermal Stability : Methyl and nitro analogs exhibit melting points >150°C, whereas ethoxy-substituted compounds likely have lower melting points due to reduced crystallinity .
- Toxicity : Brominated benzoic acids generally show moderate toxicity (LD₅₀ >500 mg/kg in rodents), but ethoxy groups may mitigate hepatic strain compared to nitro groups .
Biological Activity
4-Bromo-5-ethoxy-2-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzoic acid backbone. This unique combination contributes to its distinct chemical reactivity and biological interactions.
The biological effects of this compound are primarily mediated through its interactions with various biomolecules. It may function as an enzyme inhibitor or modulator, influencing key biochemical pathways. The specific mechanisms are still under investigation, but initial studies suggest that it may affect cellular signaling pathways and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound has a moderate cytotoxic profile against cancer cell lines. The compound was tested on several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
These results indicate that while the compound has potential as an anticancer agent, further optimization is necessary to enhance its selectivity and reduce toxicity to normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated a promising antibacterial effect, particularly against Staphylococcus aureus, highlighting the potential for developing new antibiotics from this class of compounds .
- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in a dose-dependent manner, suggesting a mechanism that warrants further investigation into its potential as an anticancer drug .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-fluorobenzoic acid | Lacks ethoxy group | Moderate antibacterial activity |
| 3-Bromo-5-fluoroaniline | Different substitution pattern | Stronger cytotoxicity against certain cancer cells |
| 4-Bromo-5-nitrobenzoic acid | Contains nitro group instead of ethoxy | Notable enzyme inhibition properties |
This comparison illustrates how variations in substituent groups can influence the biological activity and potential applications of these compounds .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-5-ethoxy-2-fluorobenzoic acid in academic research?
- Methodological Answer : A common approach involves sequential functionalization of a benzoic acid scaffold. For example, bromination at the 4-position can be achieved using electrophilic aromatic substitution (EAS) with Br₂/FeBr₃, followed by ethoxy group introduction via nucleophilic substitution (e.g., NaOEt in DMF). Fluorination at the 2-position may require directed ortho-metalation (e.g., LDA) followed by electrophilic fluorination with Selectfluor™. Precursor optimization, such as starting with 1-bromo-2-ethoxy-4-fluorobenzene (CAS 101925-47-7), can enhance regioselectivity . Post-synthesis, hydrolysis of ester intermediates under acidic or basic conditions yields the carboxylic acid moiety .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95% threshold recommended for research-grade material) using a C18 column with UV detection at 254 nm .
- NMR : Confirm substituent positions via ¹H/¹³C NMR. For example, the ethoxy group (OCH₂CH₃) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.0 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M-H]⁻: ~261.98 Da) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition. Long-term storage (>6 months) requires argon/vacuum sealing .
Advanced Research Questions
Q. What strategies can optimize the regioselective introduction of substituents in the synthesis of polyhalogenated benzoic acids?
- Methodological Answer :
- Directing Groups : Use meta-directing groups (e.g., -COOH) to control bromination/fluorination positions. Computational modeling (DFT) predicts activation energies for competing reaction pathways .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to avoid interference during halogenation .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity. For example, low-temperature EAS favors kinetic products .
Q. How do solvent polarity and temperature affect the crystallization efficiency of this compound?
- Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) to balance solubility and polarity. Ethanol/water (7:3 v/v) often yields high-purity crystals .
- Temperature Gradients : Slow cooling from reflux (ΔT = 50°C → 25°C) minimizes amorphous precipitation. Seed crystals improve reproducibility .
Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, the bromine atom at C4 shows high electrophilicity (f⁻ ~0.15) .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states in Pd-catalyzed reactions. Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates .
Key Considerations for Contradictory Data
- Purity Discrepancies : Commercial sources report varying purity levels (e.g., 95–98%). Cross-validate using orthogonal methods (HPLC + NMR) .
- Reactivity Conflicts : Some studies report bromine as inert under basic conditions, while others note hydrolysis. Pre-test reaction conditions at small scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
